4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide
Description
This compound is a quinazoline-dione derivative with a complex substitution pattern. Its core structure consists of a 1,4-dihydroquinazoline-2,4-dione scaffold, substituted at the 3-position with a methyl group linked to a benzamide moiety. The benzamide is further modified with a 2-furylmethyl group at the amide nitrogen. Additionally, the 1-position of the quinazoline-dione core is functionalized with a 2-oxoethyl chain bearing a 2,5-dimethoxyphenylamino group.
Properties
CAS No. |
931361-03-4 |
|---|---|
Molecular Formula |
C31H28N4O7 |
Molecular Weight |
568.586 |
IUPAC Name |
4-[[1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C31H28N4O7/c1-40-22-13-14-27(41-2)25(16-22)33-28(36)19-34-26-8-4-3-7-24(26)30(38)35(31(34)39)18-20-9-11-21(12-10-20)29(37)32-17-23-6-5-15-42-23/h3-16H,17-19H2,1-2H3,(H,32,37)(H,33,36) |
InChI Key |
IHMUHJNRPVVWAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide is a hybrid molecule that incorporates a quinazoline moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features:
- A quinazoline core , which is associated with various biological activities including anti-cancer and anti-inflammatory effects.
- A dimethoxyphenyl group , which may enhance lipophilicity and biological activity.
- An amide linkage that often contributes to the stability and bioactivity of pharmaceutical compounds.
Biological Activity Overview
Research has indicated that quinazoline derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for its potential in the following areas:
1. Anticancer Activity
Quinazoline derivatives are recognized for their ability to inhibit cancer cell proliferation. A study highlighted that compounds similar to the one showed significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer) .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-{[1-{...}} | A549 | 5.9 |
| 4-{[1-{...}} | DU145 | 2.3 |
| 4-{[1-{...}} | HepG2 | 5.65 |
2. Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been well documented. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The compound exhibited moderate to strong inhibition against E. coli and S. aureus, making it a candidate for further development in antimicrobial therapies.
Table 2: Antimicrobial Screening Results
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
3. Anti-inflammatory Activity
Quinazoline derivatives have also been studied for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could make it useful in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tyrosine Kinase : Many quinazoline derivatives act as inhibitors of epidermal growth factor receptor (EGFR), which plays a crucial role in tumorigenesis .
- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells through various pathways, including activation of caspases .
Case Studies
Several studies have explored the efficacy of quinazoline-based compounds:
Comparison with Similar Compounds
Research Findings and Implications
- Anticonvulsant Potential: Compound 1’s activity suggests that quinazoline-diones with halogenated substituents may target voltage-gated ion channels. The target compound’s methoxy groups could modulate this activity via altered dipole interactions .
- Anti-inflammatory Prospects : Compound 2’s benzimidazole-hydrazide scaffold inhibits COX-2. The target’s benzamide group may similarly interact with COX-2’s hydrophobic pocket, warranting enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
